molecular formula C13H9N3O3S B2399563 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate CAS No. 432005-86-2

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate

Cat. No.: B2399563
CAS No.: 432005-86-2
M. Wt: 287.29
InChI Key: IWDKGEKOMBBJIC-UHFFFAOYSA-N
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Description

(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[d][1,2,3]triazin-4-one core linked to a thiophene-2-carboxylate ester group. This structure combines electron-deficient aromatic systems (benzo-triazinone) with a sulfur-containing thiophene moiety, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c17-12-9-4-1-2-5-10(9)14-15-16(12)8-19-13(18)11-6-3-7-20-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDKGEKOMBBJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the triazine ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The thiophene-2-carboxylate group is then introduced via esterification or other suitable coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its ability to interact with biological molecules makes it valuable for investigating cellular processes and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the development of sensors or electronic devices.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The benzo[d][1,2,3]triazin-4-one core distinguishes the target compound from other triazinone derivatives. Key comparisons include:

Compound Core Structure Key Features
Target Compound Benzo[d][1,2,3]triazin-4-one High lipophilicity due to the benzene ring; potential for π-π stacking
Thieno[2,3-d][1,2,3]triazin-4(3H)-one Thieno-triazinone Sulfur atom enhances polarity and may improve aqueous solubility
Pyrrolo[1,2-d][1,2,4]triazin-4-one Pyrrolo-triazinone Five-membered nitrogen ring increases conformational flexibility

Electronic Effects: The benzo-triazinone core is more electron-deficient than thieno- or pyrrolo-triazinones, which may alter its reactivity in nucleophilic substitutions or catalytic processes .

Substituent Effects

The thiophene-2-carboxylate ester group in the target compound contrasts with substituents in similar derivatives:

Compound Substituent Functional Impact
Target Compound Thiophene-2-carboxylate ester Ester group may act as a leaving group or hydrolyze to a carboxylic acid in vivo
N-Alkyl/Phenyl-4-(4-oxobenzo-triazin-3-yl)butanamides (14a–14n) Butanamide chain Enhances hydrogen-bonding capacity; tested for biological activity (e.g., GPR139)
2-(4-Oxothieno-triazin-3-yl)-N-(aryl-ethyl)acetamides (8c, 8d, 8e) Acetamide + aryl-ethyl groups Improved bioavailability; demonstrated therapeutic effects in mouse models

Synthetic Utility : The target’s ester group could facilitate its use as a coupling reagent (e.g., analogous to SMDOP/SPDOP in amide bond formation) , whereas amide derivatives (e.g., 14a–14n) are optimized for pharmacological stability .

Biological Activity

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate is a member of the triazin family known for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound and its derivatives, focusing on their pharmacological properties.

The synthesis of this compound involves several steps, typically starting from benzoic acid derivatives and utilizing various reagents to introduce the triazin moiety. The compound's molecular formula is C11H10N3O2SC_{11}H_{10}N_3O_2S, with a molar mass of approximately 246.28 g/mol. Its structural characteristics contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the triazin family exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects compared to standard antibiotics like ampicillin.

CompoundTarget BacteriaMIC (mg/mL)
6jE. coli0.015
6jS. aureus0.008
6iEn. cloacae0.004

These results suggest that the compound not only inhibits bacterial growth but may also possess bactericidal properties.

Neuroprotective Activity

The neuroprotective effects of this compound have been explored in models of oxidative stress. For example, in PC12 cell lines exposed to H₂O₂-induced oxidative stress, this compound demonstrated significant neuroprotective activity.

Enzyme Inhibition

Inhibitory effects on acetylcholinesterase (AChE) have also been reported for related compounds in this class. The compound 6j was noted for its mixed-type inhibition mode against AChE, indicating potential applications in treating neurodegenerative diseases such as Alzheimer’s.

Study on Neuroprotective Effects

In a study conducted by researchers at a leading university, the compound exhibited a protective effect against H₂O₂-induced apoptosis in neuronal cells. The study utilized various concentrations of the compound and assessed cell viability using MTT assays.

Antimicrobial Efficacy Assessment

A comprehensive evaluation involving multiple bacterial strains highlighted the superior efficacy of this compound derivatives compared to traditional antibiotics. The study employed a series of MIC tests across different bacterial species.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Interaction : Binding studies suggest that the compound interacts with both the catalytic site and peripheral anionic site of AChE.
  • Oxidative Stress Modulation : It appears to modulate oxidative stress pathways, enhancing cellular resilience against oxidative damage.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that disruption of bacterial cell wall synthesis may play a role.

Q & A

Q. What are the key considerations for synthesizing (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d][1,2,3]triazinone core, followed by alkylation or coupling with thiophene-2-carboxylate derivatives. Critical parameters include:

  • Reaction conditions : Use of bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution.
  • Purification : Chromatography or recrystallization to isolate the product from byproducts like unreacted intermediates.
  • Yield optimization : Stepwise temperature control (e.g., 0–5°C for sensitive steps, room temperature for coupling) and stoichiometric balancing of reagents .

Q. Which analytical techniques are recommended for characterizing this compound?

Comprehensive characterization requires:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity and stereochemistry.
  • HPLC for purity assessment (>95% typically required for biological studies).
  • X-ray crystallography or DFT-based computational modeling to resolve bond angles and spatial arrangements of the fused triazinone-thiophene system .

Q. What are the common chemical reactions involving this compound?

The compound undergoes:

  • Oxidation : With H₂O₂ or KMnO₄ to form sulfoxides or sulfones at the thiophene sulfur.
  • Reduction : Using NaBH₄ or LiAlH₄ to modify the triazinone carbonyl group.
  • Nucleophilic substitution : At the methyl ester or triazinone positions with amines/thiols. Reaction outcomes depend on solvent polarity and catalyst selection (e.g., Pd for cross-couplings) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

  • Molecular docking : Screen against target proteins (e.g., GPR139, microbial enzymes) using software like AutoDock Vina. Prioritize binding poses with low RMSD and high Gibbs free energy scores.
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic triazinone carbonyl) for rational drug design .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Comparative assays : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer studies).
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing thiophene with furan) to isolate activity contributors.
  • Meta-analysis : Pool data from multiple studies to identify trends in IC₅₀ values or selectivity indices .

Q. How to design experiments to study metabolic pathways of this compound?

  • In vitro models : Incubate with liver microsomes (human/rat) and co-factors (NADPH). Monitor metabolites via LC-MS/MS.
  • Isotopic labeling : Use ¹⁴C-labeled methyl groups to track metabolic cleavage sites.
  • Enzyme inhibition assays : Test CYP450 isoforms (e.g., CYP3A4) to identify primary metabolizing enzymes .

Q. What methodologies are used in structure-activity relationship (SAR) studies?

  • Analog synthesis : Systematically vary substituents (e.g., ester groups, triazinone substituents) and assess bioactivity.
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazinone oxygen) using MOE or Schrödinger.
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with experimental IC₅₀ values .

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